3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide
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Overview
Description
3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a synthetic organic compound that features a chlorophenyl group, a pyridinyl group, and a pyrazolyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that compounds with similar structures interact with their targets to induce a variety of biological responses . For instance, some pyrrolopyrazine derivatives have been found to inhibit kinases, which are enzymes that play a crucial role in signal transduction pathways .
Biochemical Pathways
These could include pathways involved in inflammation, viral replication, fungal growth, and tumor progression .
Pharmacokinetics
The safety data sheet of a similar compound, (3rs)-3-(4-chlorophenyl)-n-methyl-3-(pyridin-2-yl)propan-1-amine, suggests that it may be toxic if swallowed , indicating that it is likely absorbed through the gastrointestinal tract.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature and solvent, and ensuring the availability of high-purity starting materials .
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide
- 3-(3-chlorophenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide
- 3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-imidazol-1-yl]ethyl}propanamide
Uniqueness
3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-18-3-1-2-15(12-18)4-5-19(25)22-10-11-24-14-17(13-23-24)16-6-8-21-9-7-16/h1-3,6-9,12-14H,4-5,10-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZZAMVAOYLQSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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